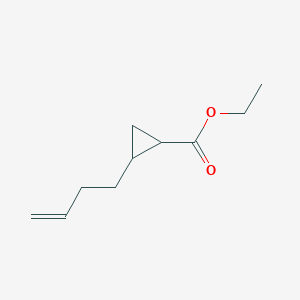
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound features a cyclopropane ring, which is a three-membered carbon ring, attached to an ethyl ester group and a but-3-en-1-yl substituent. The unique structure of cyclopropane rings imparts significant strain due to the 60-degree bond angles, making these compounds interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. For instance, the reaction between ethyl diazoacetate and but-3-en-1-yl bromide in the presence of a rhodium catalyst can yield the desired cyclopropane carboxylate .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and efficiency of the synthesis. Additionally, the purification of the product may involve techniques like distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the but-3-en-1-yl group to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism by which ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the but-3-en-1-yl substituent, making it less reactive in certain chemical reactions.
Methyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Butyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Contains a butyl ester group, which may affect its solubility and reactivity.
Uniqueness
This compound is unique due to its combination of a strained cyclopropane ring and a but-3-en-1-yl substituent. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
61452-53-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
ethyl 2-but-3-enylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h3,8-9H,1,4-7H2,2H3 |
Clé InChI |
DUYLTADZJFMUQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


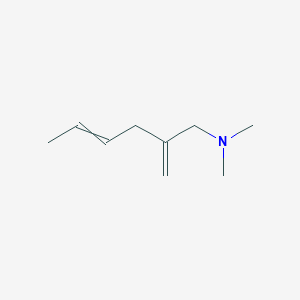
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)

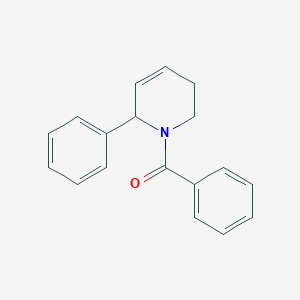
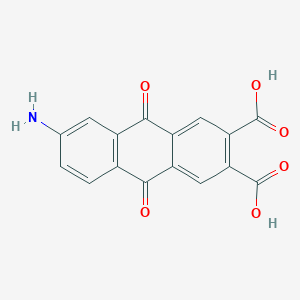



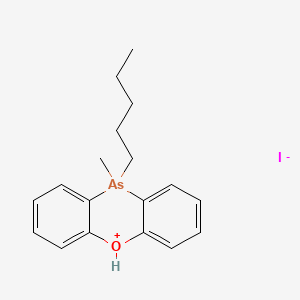
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
